(S)-1-Tosyloxy-2,3-propanediol
(S)-1-Tosyloxy-2,3-propanediol
Brand Name:
Vulcanchem
CAS No.:
50765-70-3
VCID:
VC20763062
InChI:
InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/t9-/m0/s1
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O
Molecular Formula:
C10H14O5S
Molecular Weight:
246.28 g/mol
(S)-1-Tosyloxy-2,3-propanediol
CAS No.: 50765-70-3
Cat. No.: VC20763062
Molecular Formula: C10H14O5S
Molecular Weight: 246.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50765-70-3 |
|---|---|
| Molecular Formula | C10H14O5S |
| Molecular Weight | 246.28 g/mol |
| IUPAC Name | [(2S)-2,3-dihydroxypropyl] 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/t9-/m0/s1 |
| Standard InChI Key | DFQNMODTAFTGHS-VIFPVBQESA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CO)O |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator